molecular formula C8H7F3N2O2 B2751193 3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 26676-05-1

3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2751193
CAS No.: 26676-05-1
M. Wt: 220.151
InChI Key: SDQYJWPRPXEKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as allyl derivatives and trifluoromethylated compounds.

    Reaction Conditions: The reaction conditions often include the use of strong bases or acids, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors, optimization of reaction conditions for higher yields, and cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-6-methyl-2,4(1H,3H)-pyrimidinedione
  • 3-allyl-6-chloro-2,4(1H,3H)-pyrimidinedione
  • 3-allyl-6-bromo-2,4(1H,3H)-pyrimidinedione

Uniqueness

3-allyl-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

3-prop-2-enyl-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-2-3-13-6(14)4-5(8(9,10)11)12-7(13)15/h2,4H,1,3H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQYJWPRPXEKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=C(NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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